3-Bromo-2-fluorobenzenesulfonamide

Descripción general

Descripción

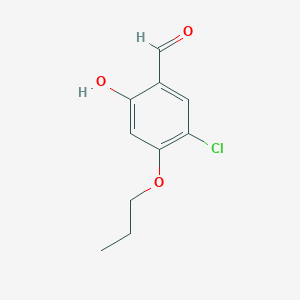

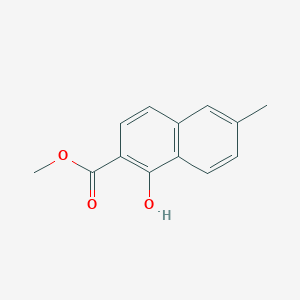

3-Bromo-2-fluorobenzenesulfonamide is an organic compound with a molecular formula of C6H5BrFNO2S . It is a sulfonamide derivative that is used as a reactant, intermediate, or precursor in organic synthesis .

Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

The compound is synthesized by the amidation reaction . The structure of the title compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical And Chemical Properties Analysis

The compound exhibits high thermal stability . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Fluorination Reactions

- Asymmetric Synthesis : Research demonstrated the utility of related benzenesulfonamide derivatives in asymmetric synthesis. For example, enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide highlighted the synthesis of enantiomerically pure compounds (Yamamoto et al., 2011).

- Fluorination of Organic Compounds : Studies have explored the fine-tuning of reactivity and selectivity in fluorination reactions by altering substituents on benzenesulfonamides, demonstrating their pivotal role in the enantioselective fluorination of organic molecules (Wang et al., 2014).

Photochemical and Photophysical Applications

- Photodynamic Therapy : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibiting high singlet oxygen quantum yield was synthesized, indicating potential for photodynamic therapy applications due to its remarkable photophysical properties (Pişkin et al., 2020).

Catalysis and Chemical Transformations

- Catalysis for Synthesis : N-Fluorobenzenesulfonimide has been used as an efficient catalyst in the synthesis of complex organic molecules, such as isoquinuclidines, demonstrating its versatility and efficiency in facilitating chemical transformations (Wu et al., 2013).

- Aminochlorination of Alkenes : Research has developed a novel, catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide, highlighting its application in the regioselective synthesis of valuable amine derivatives (Pu et al., 2016).

Structural and Theoretical Studies

- Molecular Structure and DFT Studies : Structural characterization and density functional theory (DFT) studies on 3-bromo-N-(3-fluorophenyl)benzenesulfonamide provided insights into its physicochemical properties, aiding the understanding of its reactivity and potential applications (Deng et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 3-bromo-2-fluorobenzenesulfonamide belongs, are known to have a wide range of biological applications in medicine . They have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .

Mode of Action

It is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Biochemical Pathways

It is known that sulfonamides have extensive biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It is known that sulfonamides have extensive biological activities, suggesting that they may have significant molecular and cellular effects .

Propiedades

IUPAC Name |

3-bromo-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUBKRBKZHCPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)

![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)